Actinomycin D, 2A-D-leucine-

Structure-Activity Relationship Diastereomer Differentiation Chromopeptide Antibiotics

Actinomycin D, 2A-D-leucine- (CAS 19864-70-1) is a chromopeptide antibiotic belonging to the actinomycin family, characterized by a 2-aminophenoxazin-3-one chromophore linked to two cyclic pentapeptide lactone rings. The distinguishing structural feature is the substitution of D‑leucine for the native D‑valine at the 2‑position exclusively in the A‑ring (2A), yielding a molecular formula of C₆₃H₈₈N₁₂O₁₆ and a molecular weight of 1269.4 g/mol.

Molecular Formula C63H88N12O16
Molecular Weight 1269.4 g/mol
CAS No. 19864-70-1
Cat. No. B12805888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinomycin D, 2A-D-leucine-
CAS19864-70-1
Molecular FormulaC63H88N12O16
Molecular Weight1269.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)CC(C)C)C)C)C(C)C)C)N)C
InChIInChI=1S/C63H88N12O16/c1-28(2)25-37-58(83)74-23-17-19-38(74)59(84)70(13)26-40(76)72(15)49(30(5)6)62(87)89-34(11)45(56(81)65-37)69-55(80)42-43(64)51(78)33(10)53-48(42)66-47-36(22-21-32(9)52(47)91-53)54(79)68-46-35(12)90-63(88)50(31(7)8)73(16)41(77)27-71(14)60(85)39-20-18-24-75(39)61(86)44(29(3)4)67-57(46)82/h21-22,28-31,34-35,37-39,44-46,49-50H,17-20,23-27,64H2,1-16H3,(H,65,81)(H,67,82)(H,68,79)(H,69,80)
InChIKeyCKFXYIRFWMZDNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinomycin D, 2A-D-leucine- (CAS 19864-70-1): Core Structural and Pharmacological Identity for Procurement Decisions


Actinomycin D, 2A-D-leucine- (CAS 19864-70-1) is a chromopeptide antibiotic belonging to the actinomycin family, characterized by a 2-aminophenoxazin-3-one chromophore linked to two cyclic pentapeptide lactone rings. The distinguishing structural feature is the substitution of D‑leucine for the native D‑valine at the 2‑position exclusively in the A‑ring (2A), yielding a molecular formula of C₆₃H₈₈N₁₂O₁₆ and a molecular weight of 1269.4 g/mol [1]. Like all actinomycins, this analogue acts as a DNA intercalator and transcription inhibitor, binding preferentially to guanine-cytosine base pairs and blocking RNA polymerase elongation [2]. Its specific D‑leucine substitution in a single ring distinguishes it from both the parent actinomycin D (dactinomycin) and the naturally occurring diastereomer actinomycin C2 (2A‑D‑alloisoleucine), creating distinct structure-activity relationship (SAR) properties that are critical for compound selection in research and development settings [2].

Control analogue for D‑Val pharmacophore contribution studies
Diastereomer reference standard for chiral analytical method validation
Scaffold for position‑specific toxicity‑SAR exploration

Why Actinomycin D, 2A-D-leucine- Cannot Be Replaced by Generic Actinomycin D or Other In-Class Analogues


The actinomycin pharmacophore is exquisitely sensitive to single‑amino‑acid modifications within the cyclic depsipeptide rings, and substitution at different positions—or even the stereochemistry of the same amino acid—produces divergent biological outcomes. Replacing both native D‑valine residues with D‑leucine abolishes biological activity entirely (antimicrobial and antitumor), likely due to conformational disruption [1]; in contrast, replacing both N‑methyl‑L‑valine residues with N‑methyl‑L‑leucine enhances antitumor potency up to 100‑fold while retaining comparable acute toxicity to the parent drug [1]. Meanwhile, targeted substitution of the 5‑position with D‑methylleucine can reduce acute toxicity ~2‑fold relative to actinomycin D [2]. This demonstrates that even within the leucine substitution landscape, the specific ring position (A‑ring vs. B‑ring, position‑2 vs. position‑5), the amino acid stereochemistry (D‑ vs. L‑, leucine vs. alloisoleucine), and the number of substitutions (mono‑ vs. di‑substituted) create a combinatorial SAR matrix where generic “actinomycin” cannot substitute for a defined molecular entity such as Actinomycin D, 2A‑D‑leucine‑ [1][2][3].

Target Compound
Actinomycin D, 2A‑D‑leucine‑ (2A‑D‑Leu)
Rationale
Single A‑ring D‑Leu; defined diastereomer for stereochemical control
Actinomycin C2 (2A‑D‑alloisoleucine)
Side‑chain stereochemistry difference may shift chiral recognition and SAR endpoints
Actinomycin D (D‑valine)
Altered steric and binding profile may not reproduce 2A‑D‑Leu‑specific biochemical behavior

Product-Specific Quantitative Evidence Guide for Actinomycin D, 2A-D-leucine- (CAS 19864-70-1)


Structural Differentiation: D-Leucine at Ring Position 2A vs. D-Valine (Actinomycin D) and D-Alloisoleucine (Actinomycin C2)

Actinomycin D, 2A-D-leucine- (CAS 19864-70-1) is unequivocally distinguished from actinomycin D (CAS 50-76-0) by the replacement of D‑valine with D‑leucine at position 2 of the A‑ring pentapeptide lactone, and from actinomycin C2 (CAS 2612-14-8) by the presence of D‑leucine rather than D‑alloisoleucine at the same position [1][2]. The molecular formula (C₆₃H₈₈N₁₂O₁₆) and molecular weight (1269.4 g/mol) are identical to actinomycin C2, making these two compounds diastereomers differing only in the side‑chain stereochemistry at the 2A position. This single stereochemical alteration creates a distinct chemical identity with its own CAS registry number, requiring precise compound specification for experimental reproducibility [1].

Diastereomer Identity
Reported
D‑Leucine at 2A vs D‑Valine (AMD) and D‑alloisoleucine (C2); identical formula C₆₃H₈₈N₁₂O₁₆, MW 1269.4 as C2.
Ensures enantiomer‑specific procurement for SAR studies.
Structure-Activity Relationship Diastereomer Differentiation Chromopeptide Antibiotics

Biological Activity Abrogation Pattern for D-Leucine Substitution at Position 2 (Class-Level SAR Inference)

Systematic SAR studies demonstrate that replacing both D‑valine residues in actinomycin D with D‑leucine results in complete loss of antimicrobial and antitumor biological activity, attributed to conformational changes that disrupt DNA binding [1]. While Actinomycin D, 2A‑D‑leucine‑ carries the D‑leucine substitution in only one ring (A‑ring) rather than both, the established class‑level SAR pattern indicates that D‑leucine at position 2 is strongly disfavored for biological potency, consistent with the broader finding that most D‑valine‑substituted analogues exhibit substantially lower antimicrobial and cytotoxic activities in vitro compared to actinomycin D itself [2]. Specifically, the D‑valine replacement pattern distinguishes this compound from activity‑retaining substitutions at position 5 (e.g., N‑methyl‑L‑leucine analogues that show comparable or enhanced potency) [2].

Activity Prediction
Class‑level
Class‑level SAR: D‑Leu at position 2 linked to abolished antimicrobial/antitumor activity; single A‑ring substitution predicted to reduce activity.
Supports inactive‑control use in D‑Val pharmacophore studies.
Direct activity data for 2A‑D‑Leu analogue not identified.
Biological Activity Antitumor SAR Conformational Analysis

Reduced Acute Toxicity Potential for D-Amino Acid Substitution at Position 5 (Cross-Study Extrapolation to Position-2 D-Leucine)

In a head‑to‑head comparative study of N‑methyl‑L‑valine substituted actinomycin D analogues in mice, the D‑methylleucine‑substituted analogue (compound 5, modification at position 5 of both rings) exhibited approximately 2‑fold lower acute toxicity than actinomycin D itself, while the L‑methylleucine‑substituted analogue (compound 4) showed toxicity comparable to the parent drug [1]. The study authors concluded that N‑methyl‑D‑amino acid replacement in the cyclic ring plays a vital role in decreasing acute toxicity, and specifically identified the N‑methyl‑D‑leucine substituent as more favorable for reduced toxicity [1]. Although this evidence derives from position‑5 rather than position‑2 modification, it establishes a class‑level principle linking D‑leucine stereochemistry in the actinomycin depsipeptide scaffold to reduced systemic toxicity—a principle that supports investigation of Actinomycin D, 2A‑D‑leucine‑ as a potentially lower‑toxicity scaffold relative to analogues bearing L‑amino acid substitutions at corresponding positions.

Toxicity Extrapolation
Context‑dependent
D‑methylleucine at position 5 showed ~2‑fold lower acute toxicity vs AMD; principle suggests D‑Leu stereochemistry may reduce toxicity.
Supports toxicity‑focused scaffold exploration.
Direct toxicity data for 2A‑D‑Leu not available; position‑5 evidence only.
Acute Toxicity D-Amino Acid SAR Drug Safety

Contrast with N-Methylleucine Analogues: Position-Dependent Potency Enhancement vs. Abrogation

The SAR divergence between position‑2 and position‑5 leucine substitutions represents a critical evidence dimension for compound selection. At position 5 in both rings, replacement of N‑methylvaline with N‑methylleucine (5,5′-(MeLeu)₂AMD) enhances DNA binding, as shown by difference spectroscopy with DNA, and delivers in vitro antitumor activity comparable to actinomycin D at approximately 100‑fold lower concentrations [1]. The Leu5AMD analogue further demonstrates dose‑dependent proliferation inhibition and apoptosis induction in human gastric carcinoma SGC‑7901 cells, accompanied by mitochondrial potential loss and bcl‑2 downregulation, with marked in vivo suppression of Sarcoma‑180 xenograft growth [2]. In contrast, D‑leucine at position 2 (even in both rings) abolishes rather than enhances activity [1]. This position‑dependent reversal—100‑fold potency gain at position 5 vs. complete activity loss at position 2—underscores that Actinomycin D, 2A‑D‑leucine‑ occupies a distinct SAR node that cannot be functionally approximated by N‑methylleucine analogues such as Leu5AMD or 5,5′-(MeLeu)₂AMD.

Positional Potency Contrast
Class‑level
5,5′-(MeLeu)₂AMD: ~100‑fold greater potency vs AMD; position‑2 D‑Leu abolishes activity.
Establishes loss‑of‑function role for position‑2 D‑Leu control studies.
Comparative SAR across studies; no direct 2A‑D‑Leu potency data.
Positional SAR Antitumor Potency DNA Binding Enhancement

Best Research and Industrial Application Scenarios for Actinomycin D, 2A-D-leucine- (CAS 19864-70-1)


Negative Control for Structure-Activity Relationship Studies at the D-Valine Binding Pocket

Researchers investigating the contribution of the D‑valine residue to actinomycin D's DNA binding and antitumor activity require a precisely defined loss‑of‑function analogue. Actinomycin D, 2A‑D‑leucine‑, with its single A‑ring D‑leucine substitution, provides a more nuanced control than the fully inactive di‑substituted analogue, enabling dissection of asymmetric ring contributions to the pharmacophore [1][2]. This diastereomerically pure compound (CID 167849) allows correlation of single‑ring stereochemical changes with functional outcomes, an experimental design that generic actinomycin D or actinomycin C2 cannot support.

Diastereomer-Specific Reference Standard for Chiral Chromatography and Analytical Method Validation

Actinomycin D, 2A‑D‑leucine‑ (CAS 19864‑70‑1) is a diastereomer of actinomycin C2 (CAS 2612‑14‑8, 2A‑D‑alloisoleucine) and shares the same molecular formula (C₆₃H₈₈N₁₂O₁₆) and molecular weight (1269.4 g/mol) [1]. This makes it an essential reference standard for developing chiral separation methods (e.g., HPLC, UPLC‑MS) capable of resolving D‑leucine from D‑alloisoleucine diastereomers in actinomycin complex mixtures, natural product extracts, or biosynthetic engineering samples [1][2]. Procurement of the specific CAS‑defined compound ensures analytical method specificity and regulatory compliance in quality control workflows.

Toxicity‑Optimized Scaffold Exploration for D‑Amino Acid Lead Development

The finding that D‑methylleucine substitution at position 5 of actinomycin D reduces acute toxicity ~2‑fold relative to the parent drug establishes a class‑level principle linking D‑amino acid stereochemistry to improved safety margins [1]. Actinomycin D, 2A‑D‑leucine‑ extends this principle to position 2 A‑ring with D‑leucine, offering a distinct scaffold for systematic toxicity‑SAR studies. Medicinal chemistry teams pursuing reduced‑toxicity actinomycin derivatives can use this compound to decouple the toxicity‑modulating effects of position‑2 D‑leucine from the potency‑enhancing effects of position‑5 N‑methylleucine, enabling rational, position‑specific scaffold optimization.

Mechanistic Probe for Asymmetric Ring Function in Transcription Inhibition

Actinomycin D's two pentapeptide rings are not functionally equivalent; the A‑ring and B‑ring contribute differentially to DNA sequence recognition and binding kinetics. Actinomycin D, 2A‑D‑leucine‑, modified exclusively in the A‑ring, serves as a targeted mechanistic tool to isolate A‑ring contributions without confounding B‑ring perturbations [1][2]. This compound enables biophysical studies (surface plasmon resonance, isothermal titration calorimetry, X‑ray crystallography) that delineate ring‑specific contributions to DNA intercalation thermodynamics and kinetics, experiments that symmetric analogues or the parent drug cannot address.

Application
Selection Property
Validation Focus
D‑Val pharmacophore SAR control studies
Single‑ring D‑Leu modification
Asymmetric ring contribution analysis
Chiral analytical method validation
Diastereomer‑specific identity (Leu vs alloIle)
Diastereomer resolution in actinomycin mixtures
Toxicity‑SAR scaffold studies
D‑Leu stereochemistry at position 2
Position‑specific toxicity modulation
Transcription inhibition mechanism studies
A‑ring‑specific Leu modification
Ring‑specific DNA binding kinetics
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